molecular formula C10H16O B6235342 spiro[3.5]nonane-6-carbaldehyde CAS No. 2742661-30-7

spiro[3.5]nonane-6-carbaldehyde

Cat. No.: B6235342
CAS No.: 2742661-30-7
M. Wt: 152.2
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Description

Spiro[3.5]nonane-6-carbaldehyde (CID 165727533) is a bicyclic organic compound featuring a spiro junction connecting a cyclopropane and cyclohexane ring, with a carbaldehyde functional group at position 5. Key properties include:

  • Molecular Formula: C₁₀H₁₆O
  • SMILES: C1CC(CC2(C1)CCC2)C=O
  • Collision Cross-Section (CCS): Predicted values range from 133.9–141.3 Ų for various adducts (e.g., [M+H]+: 134.2 Ų) .
  • Synthesis and Stability: Limited literature or patent data exist for this compound, suggesting it remains underexplored compared to other spiro derivatives .

Properties

CAS No.

2742661-30-7

Molecular Formula

C10H16O

Molecular Weight

152.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic core through various cyclization reactions. One common method is the dialkylation of an activated carbon center, often using dihalides or dilithio reagents . Another approach involves the cyclopropanation of cyclic carbenoids .

Industrial Production Methods: Industrial production of this compound may utilize large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonane-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Introduction of different functional groups at specific positions on the spirocyclic structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: Spiro[3.5]nonane-6-carbaldehyde is used as a building block in the synthesis of more complex spirocyclic compounds. Its unique structure makes it valuable in the development of chiral ligands and catalysts for asymmetric synthesis .

Biology and Medicine: In biological and medicinal research, this compound and its derivatives are studied for their potential pharmacological properties. The spirocyclic structure can impart unique biological activities, making these compounds candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its structural features can enhance the properties of polymers and other materials.

Mechanism of Action

The mechanism by which spiro[3.5]nonane-6-carbaldehyde exerts its effects depends on its specific application. In catalytic processes, the spirocyclic structure provides a rigid and well-defined framework that can enhance the selectivity and efficiency of reactions . In biological systems, the compound may interact with specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Functional Group Diversity

Spiro[3.5]nonane-6-carbaldehyde is distinguished by its aldehyde group, which contrasts with analogs bearing heteroatoms or alternative substituents:

Compound Functional Groups Molecular Formula Key Properties/Applications Reference
This compound Aldehyde (-CHO) C₁₀H₁₆O High CCS values; potential synthetic intermediate
7-Azaspiro[3.5]nonane HCl Amine (-NH₂) C₈H₁₅N·HCl Used in drug discovery; commercial availability
Oxa-azaspiro[3.5]nonane Ether (-O-) and amine (-NH-) C₈H₁₃NO Synthesized via spirocyclization; moderate yields (35–94%)
1,3-Benzoxazine dimers Benzoxazine rings Varies Fragmentation at spiro junction in EIMS spectra

Key Insight: The aldehyde group in this compound enhances electrophilicity, making it reactive toward nucleophiles, unlike azaspiro or oxaspiro analogs, which are more nucleophilic .

Spectral and Mechanistic Behavior

  • Fragmentation Patterns: this compound’s stability under mass spectrometry remains unstudied, but analogs like 1,3-benzoxazine dimers fragment at the spiro junction, losing groups like ClC₆H₄N₂CO .
  • Reaction Mechanisms : Proposed pathways for spiro compounds involve intermediates like trifluoroacetylammonium species (I) and rearrangements to form spirocyclic products. The aldehyde group may alter this pathway by stabilizing carbocation intermediates .

Commercial and Research Relevance

  • Availability: this compound is listed in catalogs (CAS: EN300-6432071) but lacks widespread commercial adoption, unlike 7-azaspiro derivatives (priced at $199–223/250mg) .
  • Applications: Spiro compounds are valued in drug discovery for their rigid scaffolds. The aldehyde group in this compound positions it as a versatile intermediate for further functionalization .

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